

Ipatasertib (GDC-0068): A Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	Ipatasertib	
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Abstract

Ipatasertib, also known as GDC-0068, is a potent and highly selective, orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell proliferation, survival, growth, and metabolism.[3][5][6] **Ipatasertib**'s targeted inhibition of Akt places it at a central node in this pathway, making it a promising therapeutic agent for various cancers characterized by aberrant Akt activation.[5][7] This document provides a comprehensive overview of the mechanism of action of **Ipatasertib**, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that is activated by a variety of upstream signals, including growth factors and cytokines, through receptor tyrosine kinases (RTKs).[5] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second

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messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2.[5]

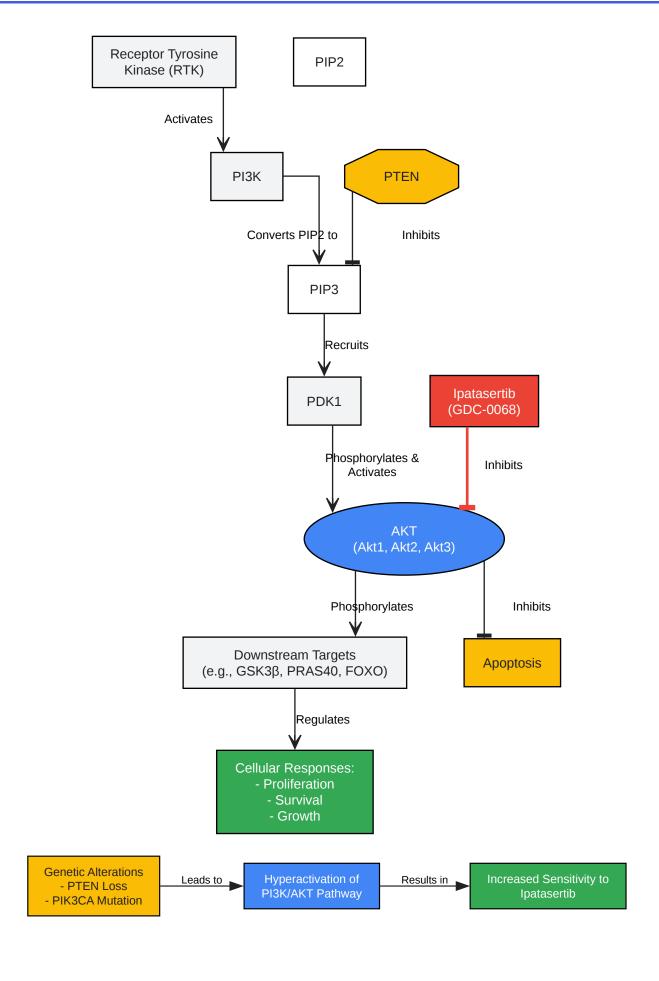
Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

- Promotion of Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic factors like NF-κB.[3][7]
- Stimulation of Cell Proliferation and Growth: By phosphorylating and inactivating glycogen synthase kinase 3β (GSK3β) and the tuberous sclerosis complex 2 (TSC2), which ultimately leads to the activation of mTORC1 and protein synthesis.[3]
- Regulation of Metabolism: By promoting glucose uptake and utilization.[3]

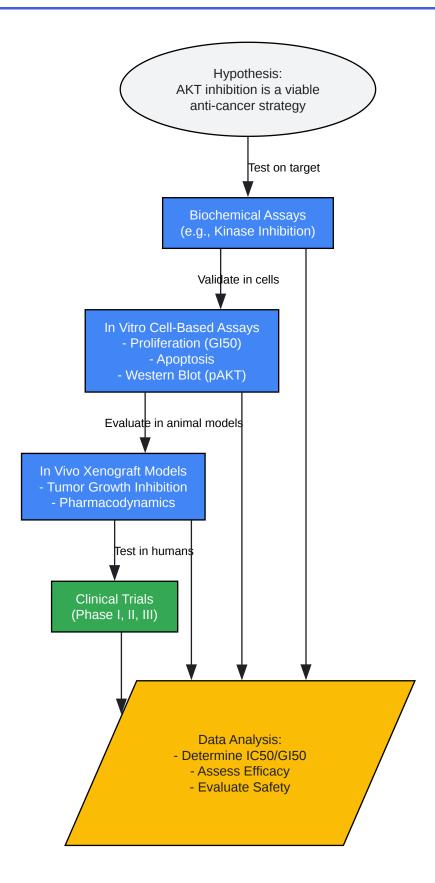
In many cancers, this pathway is hyperactivated due to genetic alterations such as mutations in PIK3CA (encoding the p110 α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[1][5][6]

Ipatasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Akt kinases, thereby preventing their catalytic activity.[2][3][5] This blockade of Akt signaling leads to a dose-dependent decrease in the phosphorylation of its downstream targets, resulting in the inhibition of cell-cycle progression, reduced cell viability, and the induction of apoptosis in cancer cells with an activated Akt pathway.[1][8]









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